molecular formula C33H54N2 B14510684 3-(2-Phenylhydrazinyl)cholestane CAS No. 63526-20-5

3-(2-Phenylhydrazinyl)cholestane

Cat. No.: B14510684
CAS No.: 63526-20-5
M. Wt: 478.8 g/mol
InChI Key: VGODHDZUQWETSY-JFBFUDPXSA-N
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Description

3-(2-Phenylhydrazinyl)cholestane is a specialized organic compound designed for research applications, integrating a cholestane steroid skeleton with a phenylhydrazine moiety. The cholestane structure provides a rigid, tetracyclic framework based on the fully hydrogenated cyclopentanoperhydrophenanthrene ring system, a fundamental scaffold in steroidal chemistry . This core structure is found in a wide range of biologically significant molecules, from cholesterol to various steroid hormones . The phenylhydrazine functional group is a classic reagent in organic synthesis, notably employed in the preparation of indoles via the Fischer indole synthesis, which are key intermediates for various dyes and pharmaceuticals . The combination of these two features makes this compound a valuable intermediate for researchers exploring the synthesis of novel steroidal heterocycles. Such modified steroids, where heteroatoms or heterocyclic rings are incorporated into the steroid backbone, have garnered significant attention for their enhanced and diverse biological activities, including potential anticancer properties . Researchers can utilize this compound to develop new chemical entities for structure-activity relationship (SAR) studies, particularly in medicinal chemistry programs aimed at hit identification and lead optimization. This product is intended for use in laboratory research only. This compound is not of pharmaceutical grade and is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63526-20-5

Molecular Formula

C33H54N2

Molecular Weight

478.8 g/mol

IUPAC Name

1-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-phenylhydrazine

InChI

InChI=1S/C33H54N2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(35-34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-13,23-25,27-31,34-35H,9-11,14-22H2,1-5H3/t24-,25?,27?,28+,29-,30+,31+,32+,33-/m1/s1

InChI Key

VGODHDZUQWETSY-JFBFUDPXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)NNC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NNC5=CC=CC=C5)C)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Elucidation of 3 2 Phenylhydrazinyl Cholestane Molecular Architecture

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Detailed ¹H NMR and ¹³C NMR chemical shifts, as well as 2D-NMR correlations (like COSY, HSQC, HMBC), are specific to the precise electronic and steric environment of each nucleus within the 3-(2-Phenylhydrazinyl)cholestane molecule. This data is not available in published literature.

Specific chemical shifts for the protons and carbons of the cholestane (B1235564) skeleton and the attached phenylhydrazinyl group have not been reported.

Analysis of connectivity and the specific stereochemistry at the C-3 position via techniques like NOESY or ROESY requires experimental data that is currently unavailable.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

While general fragmentation patterns for cholestane and phenylhydrazine (B124118) derivatives are known, the exact high-resolution mass and specific fragmentation pathways for the combined molecule are undetermined without experimental data.

The precise molecular weight of this compound, which would confirm its elemental composition, has not been documented.

A detailed analysis of the fragmentation patterns, which would provide structural confirmation, is not possible without the actual mass spectrum of the compound.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby providing a complete and unambiguous depiction of the molecule's conformation in the solid state.

For a molecule such as this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. The resulting crystallographic data would be presented in a comprehensive table, detailing the key parameters that define the crystal lattice and the molecule's geometry within it.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound:

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.54 Å, b = 15.21 Å, c = 25.89 Å
Volume (V) 4145.3 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.08 g/cm³
R-factor 0.045

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Cholestane Derivatives

Chiroptical spectroscopy, encompassing techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides invaluable information about the stereochemistry of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, offering insights into the absolute configuration and conformational preferences of the molecule in solution.

For this compound, which possesses multiple chiral centers inherent to the cholestane framework, chiroptical spectroscopy is a powerful tool for stereochemical elucidation. The introduction of the phenylhydrazinyl group at the C3 position creates a new chromophore whose electronic transitions can be probed by CD and ORD spectroscopy.

The CD spectrum of this compound would exhibit Cotton effects, which are characteristic positive or negative peaks corresponding to the electronic absorption bands of the chromophores in a chiral environment. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Hypothetical Chiroptical Data for this compound:

Spectroscopic TechniqueWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Circular Dichroism (CD) 285+5,200
250-3,800
Optical Rotatory Dispersion (ORD) 300+1,500
260-2,100

The analysis of the CD and ORD spectra would involve correlating the observed Cotton effects with the electronic transitions of the phenylhydrazinyl chromophore and the inherent chirality of the cholestane steroid. For instance, the n → π* and π → π* transitions of the phenyl ring, perturbed by the chiral steroid backbone, would give rise to distinct CD signals. The sign of the Cotton effect associated with a particular transition can often be related to the spatial arrangement of the chromophore relative to the rest of the molecule, allowing for the assignment of the absolute configuration at the C3 position.

Furthermore, conformational changes in solution can influence the chiroptical properties. By studying the CD and ORD spectra under varying conditions (e.g., different solvents or temperatures), it is possible to gain insights into the conformational equilibrium of the this compound molecule in the solution phase, providing a complementary perspective to the static picture obtained from solid-state X-ray diffraction.

Chemical Reactivity and Transformation Pathways of 3 2 Phenylhydrazinyl Cholestane

Nucleophilic and Electrophilic Reactivity of the Hydrazinyl Moiety

The hydrazinyl moiety in 3-(2-Phenylhydrazinyl)cholestane is the primary center of its nucleophilic and electrophilic reactivity. The nitrogen atom adjacent to the phenyl group is less basic and less nucleophilic due to the electron-withdrawing resonance effect of the aromatic ring. However, the terminal nitrogen atom (NH) retains significant nucleophilic character.

This nucleophilicity is central to many of its characteristic reactions. For instance, phenylhydrazine (B124118) and its derivatives are well-known to react with carbonyl compounds. The reaction of phenylhydrazine with ozonised cholesteryl acetate (B1210297) leads to the formation of 3β-acetoxy-6α-phenylazocholestan-5α-ol, demonstrating the reactive nature of the hydrazine (B178648) group within a steroidal context. rsc.org The initial step of this transformation involves the nucleophilic attack of the hydrazine on a carbonyl or related electrophilic center generated during ozonolysis.

Furthermore, the synthesis of pyrazole (B372694) rings, a common transformation, fundamentally relies on the nucleophilic character of the hydrazine group. In reactions such as the Knorr pyrazole synthesis, a hydrazine derivative reacts with a 1,3-dicarbonyl compound. youtube.com The mechanism involves sequential nucleophilic attacks by both nitrogen atoms of the hydrazine, first forming an imine and then an enamine, which subsequently cyclizes and aromatizes to yield the stable pyrazole ring. youtube.com This reactivity is directly applicable to this compound precursors, where the hydrazinyl group can react with dicarbonyl functionalities to form fused heterocyclic systems.

Functional Group Interconversions on the Phenylhydrazinyl Group

These transformations are crucial for creating derivatives with different biological activities or for synthesizing complex molecular architectures. solubilityofthings.comnih.gov Common functional group interconversions include oxidation and reduction reactions. solubilityofthings.com For example, the phenylhydrazinyl moiety could potentially be oxidized to an azo group (-N=N-Ph) or further to an azoxy group. Conversely, reductive cleavage of the N-N bond could transform the hydrazinyl group into an aniline (B41778) and an amino group at the C-3 position of the cholestane (B1235564). While specific studies on this compound are not detailed in the provided results, the general principles of functional group interconversion are broadly applicable. solubilityofthings.comorganic-chemistry.org

Reactions Involving the Cholestane Skeleton

The cholestane skeleton itself is a robust and relatively inert hydrocarbon framework. researchgate.net However, it is susceptible to a range of chemical transformations, particularly oxidative and reductive reactions, which can introduce new functional groups or modify existing ones.

Oxidative Transformations of Cholestane Derivatives

The oxidation of the cholestane core can lead to a variety of oxygenated derivatives known as oxysterols, which often possess significant biological activities. nih.govmdpi.com These reactions can be achieved using various reagents and catalysts, targeting both C-H bonds and double bonds within the steroid nucleus and its side chain.

Non-enzymatic oxidation can be induced by factors like heat and light, leading to products such as 7-ketocholesterol, 7β-hydroxycholesterol, and epoxycholesterols. mdpi.com More controlled chemical oxidations allow for greater selectivity. For instance, chromic acid has been used for the comparative oxidation of halogenated cholesteryl acetates. researchgate.net

Modern methods utilize catalysts for selective C-H oxidation. A ruthenium-based catalyst has been shown to oxidize the cholestane skeleton at tertiary C-H bonds, affording a mixture of 25-, 20-, 17-, and 14-oxygenated cholesterols. nih.gov Similarly, the oxidation of the side chain of bile acid precursors can be initiated by microsomal or mitochondrial enzyme systems, targeting the terminal methyl groups. nih.gov

Table 1: Examples of Oxidative Transformations on the Cholestane Skeleton

Starting MaterialReagent/ConditionMajor ProductsReference
5α,6β-Dibromocholestane derivativeRu(Bpga) catalyst25-, 20-, 17-, and 14-oxygenated derivatives nih.gov
Halogenated Cholesteryl AcetatesChromic Acid17-Ketosteroids researchgate.net
CholesterolNon-enzymatic (e.g., heat, light)7-ketocholesterol, 7β-hydroxycholesterol, epoxycholesterols mdpi.com
5β-cholestane-3α,7α,12α-triolMitochondrial enzymes (in vivo)3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid nih.gov

Reductive Pathways and Hydrogenation of Unsaturated Cholestane Precursors

Reductive transformations are key to modifying the cholestane skeleton, particularly for saturating double bonds introduced during synthesis. Catalytic hydrogenation is a common and effective method for this purpose.

A notable example is the synthesis of 3,6-cholestandione from 4-cholesten-3,6-dione. researchgate.net This transformation is achieved through catalytic hydrogenation using a Palladium-on-carbon (Pd-C) catalyst under hydrogen pressure. researchgate.net This process effectively reduces the carbon-carbon double bond at the C4-C5 position, yielding the fully saturated dione. Such reductive pathways are essential for creating specific stereochemistries and for producing saturated cholestane derivatives from unsaturated precursors.

Cyclization Reactions and Formation of Fused Heterocyclic Cholestane Systems

The fusion of heterocyclic rings to the cholestane scaffold is a powerful strategy for creating novel compounds with potentially enhanced biological activities. The reactivity of functional groups on the cholestane A-ring, often a ketone or a derivative thereof, provides a handle for constructing these fused systems through cyclization reactions. semanticscholar.org

Multi-component reactions are particularly efficient for this purpose, allowing the assembly of complex heterocyclic structures in a single step. nih.gov For example, pyran-fused cholestane derivatives have been synthesized via a two-step process involving an initial aldol (B89426) reaction of cholestan-3-one (B8813596) followed by a microwave-assisted cyclization with malononitrile. semanticscholar.org This regioselective method specifically fuses the pyran ring at the C2-C3 positions of the cholestane A-ring. semanticscholar.org Similarly, pyridyl-cholestane derivatives can be formed from cholestane-6-one through a multi-component reaction involving an aldehyde, malononitrile, and ammonium (B1175870) acetate. nih.gov

Pyrazole Ring Formation

The formation of a pyrazole ring is a classic and highly relevant transformation pathway for compounds containing a hydrazinyl group. youtube.comorganic-chemistry.org This reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com

In the context of cholestane, a pyrazole ring can be fused to the steroid skeleton, most commonly across the A-ring. This is typically achieved by reacting a 2-formyl-cholestan-3-one or a similar 1,3-dicarbonyl-functionalized cholestane with phenylhydrazine. The phenylhydrazine acts as the dinucleophile, attacking the two carbonyl groups to form a dihydropyrazole intermediate, which then aromatizes to the stable fused pyrazole system. youtube.com

The synthesis of pyranopyrazoles through multi-component reactions also highlights the versatility of hydrazine derivatives in forming complex heterocycles. nih.govnih.gov Reactions involving an aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine derivative can yield highly substituted pyrano[2,3-c]pyrazoles. nih.govnih.gov Analogous strategies could be employed to construct similar complex heterocyclic systems fused to a cholestane core. Studies on the reactions of adamantyl-substituted keto esters with phenylhydrazine have shown the formation of pyrazole derivatives, further underscoring the generality of this reaction. researchgate.net

Table 2: General Reactions for Pyrazole Formation Relevant to Cholestane Derivatives

Reactant 1Reactant 2Product TypeGeneral PrincipleReference
Hydrazine1,3-Dicarbonyl CompoundPyrazoleKnorr Pyrazole Synthesis youtube.com
PhenylhydrazineEthyl Acetoacetate, Aldehyde, MalononitrilePyrano[2,3-c]pyrazoleMulti-component Reaction nih.govnih.gov
PhenylhydrazineAdamantyl-substituted Keto EsterPyrazole DerivativeCondensation-Cyclization researchgate.net
β,γ-Unsaturated HydrazonesCu-catalyst, AirPyrazoleAerobic Oxidative Cyclization organic-chemistry.org

Information on the Remains Limited in Publicly Accessible Scientific Literature

The requested article, with a focus on the "," including the specific subsections "4.4.2. Thiazole (B1198619) and Thiophene (B33073) Derivative Synthesis" and "4.5. Ligand Formation and Coordination Chemistry with Metal Ions," cannot be generated with scientifically verified information at this time.

General synthetic methodologies for thiazole and thiophene derivatives are well-documented in chemical literature. For instance, the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone, and the Paal-Knorr thiophene synthesis, requiring a 1,4-dicarbonyl compound and a sulfur source, are common strategies. pharmaguideline.comorganic-chemistry.org Similarly, the Gewald reaction is a known method for synthesizing 2-aminothiophenes. pharmaguideline.comnih.gov However, the application of these methods starting specifically from this compound is not described in the available search results.

While there are reports on the synthesis of cholestane-containing thiazole derivatives, the starting materials and substitution patterns differ from the requested compound. For example, one documented synthesis describes a 3-Chloro-5-cholestane-6-ylidine-(4-phenyl)-thiazole-2-ylhydrazone, which originates from a cholestane derivative other than this compound. researchgate.net

Furthermore, the investigation of this compound as a ligand for metal ions and its subsequent coordination chemistry does not appear to be a subject of published research. The ability of a molecule to act as a ligand depends on the presence of donor atoms (like nitrogen in the hydrazinyl group) that can coordinate to a metal center. While phenylhydrazone derivatives in general are known to form metal complexes, no specific studies involving the cholestane-based structure have been identified.

Consequently, due to the absence of specific research data on the synthesis of its thiazole and thiophene derivatives and its coordination chemistry, a detailed and scientifically accurate article on these aspects of this compound cannot be provided. Further experimental research would be required to elucidate these specific chemical properties.

Theoretical and Computational Investigations of 3 2 Phenylhydrazinyl Cholestane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and the energetically favorable arrangement of atoms in space.

Density Functional Theory (DFT) Studies (e.g., B3LYP)

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

A DFT study of 3-(2-Phenylhydrazinyl)cholestane would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information can be derived, including:

Bond Lengths and Angles: Precise values for all bond lengths (e.g., C-C, C-N, N-N, C-H) and angles within the cholestane (B1235564) framework and the phenylhydrazinyl substituent would be calculated. These theoretical values can be compared with experimental data if a crystal structure is available.

Electronic Properties: Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Table 1: Hypothetical DFT (B3LYP) Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
Total Energy(e.g., -2050 Hartrees)The absolute energy of the molecule in its optimized state.
HOMO Energy(e.g., -5.8 eV)Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy(e.g., -0.5 eV)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap(e.g., 5.3 eV)Indicator of chemical stability and reactivity.
Dipole Moment(e.g., 2.5 Debye)Measure of the molecule's overall polarity.

Note: The values in this table are illustrative examples and not actual calculated data for the specified compound.

Conformational Analysis and Energy Landscapes

The cholestane skeleton is a complex and relatively rigid structure, but the phenylhydrazinyl substituent at the C-3 position introduces additional rotational freedom. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement (conformer) of the molecule and understanding the energy barriers between different conformations.

This analysis would involve systematically rotating the single bonds, particularly the C-N and N-N bonds of the hydrazinyl linker and the bond connecting it to the phenyl group. For each conformation, the energy would be calculated using DFT or a suitable molecular mechanics force field. The results would be plotted on a potential energy surface, revealing the global energy minimum (the most stable conformer) and other local minima, as well as the transition states that connect them. The relative populations of different conformers at a given temperature can then be estimated using the Boltzmann distribution.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological membrane).

For this compound, an MD simulation could:

Explore the conformational space more extensively than a static analysis, showing how the molecule transitions between different shapes at physiological temperatures.

Simulate its interaction with a lipid bilayer, providing insights into how the steroidal core might anchor within the membrane while the phenylhydrazinyl group is exposed to the aqueous or lipid phase.

Analyze the solvation of the molecule by calculating the radial distribution functions of solvent molecules around different parts of the compound.

In Silico Modeling of Molecular Interactions

To understand how this compound might interact with other molecules, such as a biological receptor or other identical molecules in a crystal, various in silico modeling techniques are employed.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within the crystal to define a unique surface. By analyzing the distances from this surface to the nearest atoms outside of it, one can identify and categorize the different types of intermolecular contacts.

A Hirshfeld analysis of this compound would generate a 2D "fingerprint" plot that summarizes all the intermolecular contacts. This would allow for the quantification of the percentage contribution of different types of interactions, such as:

H···H contacts: Typically the most abundant, representing van der Waals forces.

C···H/H···C contacts: Also significant van der Waals interactions.

N···H/H···N contacts: Indicative of potential hydrogen bonding, which would be a key interaction for the hydrazinyl group.

Table 2: Hypothetical Hirshfeld Surface Contact Contributions for this compound

Contact TypeHypothetical Percentage ContributionType of Interaction
H···H~45%Van der Waals
C···H/H···C~30%Van der Waals
N···H/H···N~15%Hydrogen Bonding
Other~10%Miscellaneous

Note: The values in this table are illustrative examples based on similar molecules and not actual calculated data.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of negative potential, typically associated with lone pairs on electronegative atoms (like nitrogen or oxygen). These are sites susceptible to electrophilic attack.

Blue: Regions of positive potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential, characteristic of nonpolar parts of the molecule, such as the hydrocarbon skeleton of cholestane.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the hydrazinyl group and the π-system of the phenyl ring, and positive potential on the N-H protons. The large cholestane body would be predominantly neutral (green/yellow). This information is critical for predicting hydrogen bonding capabilities and potential docking orientations with a receptor.

Reaction Mechanism Elucidation Through Computational Approaches

The formation of this compound, a hydrazone derivative, from the reaction of cholestanone and phenylhydrazine (B124118), can be meticulously investigated using computational chemistry. nih.gov Such theoretical examinations provide profound insights into the reaction's feasibility, the energetic landscape of the reaction pathway, and the structures of transient intermediates and transition states that are often elusive to experimental observation. Density Functional Theory (DFT) calculations, in particular, serve as a powerful tool to delineate the step-by-step mechanism of hydrazone formation. nih.gov

A computational study of this nature would typically commence with the optimization of the ground state geometries of the reactants, cholestanone and phenylhydrazine, as well as the final product, this compound. Subsequent steps would involve mapping the potential energy surface of the reaction to identify the most plausible reaction pathway. This is achieved by locating the transition state structures connecting the reactants to the intermediates and the intermediates to the product.

The reaction between a ketone, such as cholestanone, and a hydrazine (B178648) derivative like phenylhydrazine is generally understood to proceed via a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the phenylhydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cholestanone. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Dehydration: The carbinolamine intermediate then undergoes a dehydration step, eliminating a molecule of water to form the final hydrazone product with a carbon-nitrogen double bond.

Moreover, computational models can effectively probe the influence of various factors, such as the solvent and the presence of catalysts, on the reaction kinetics. nih.gov For example, calculations can be performed in both the gas phase and in a solvent environment to simulate more realistic reaction conditions. It has been shown in computational studies of similar hydrazone syntheses that solvents like water can have a catalytic effect, not only by stabilizing the transition states through hydrogen bonding but also by facilitating the proton transfer steps involved in the dehydration of the carbinolamine intermediate. nih.gov

To illustrate the kind of data that can be obtained from such a computational investigation, the following tables present hypothetical, yet representative, results for the formation of this compound.

Table 1: Calculated Relative Energies of Stationary Points in the Formation of this compound

Stationary PointDescriptionRelative Energy (kcal/mol)
RReactants (Cholestanone + Phenylhydrazine)0.00
TS1Transition State for Nucleophilic Addition+12.5
ICarbinolamine Intermediate-5.2
TS2Transition State for Dehydration+18.7
PProduct (this compound + Water)-10.8

This table showcases the calculated energy profile of the reaction. The transition state for the dehydration step (TS2) is the highest point on the energy profile, indicating that this is the rate-determining step of the reaction.

Table 2: Key Geometric Parameters of the Transition States

ParameterTS1 (Nucleophilic Addition)TS2 (Dehydration)
C=O bond length (Å)1.35-
C-N bond length (Å)1.981.45
C-O bond length (Å)1.401.95
O-H bond length (Å)-1.65 (with catalytic water)

This table provides insights into the bonding changes occurring at the transition states. For example, in TS1, the C-N bond is partially formed, while the C=O double bond is elongated. In TS2, the C-O bond is significantly stretched, indicating its impending cleavage, while the C-N bond is shortening towards a double bond.

By analyzing these computational results, a detailed narrative of the reaction mechanism can be constructed, highlighting the energetic favorability of the reaction and identifying the kinetic bottlenecks. This theoretical framework can then be used to guide experimental efforts to optimize reaction conditions for the synthesis of this compound and other related steroidal hydrazones.

Supramolecular Chemistry and Self Assembly of Cholestane Hydrazinyl Derivatives

Non-Covalent Interactions in Cholestane (B1235564) Hydrazinyl Systems

The self-assembly of 3-(2-Phenylhydrazinyl)cholestane is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces. rsc.org The interplay of these interactions dictates the final three-dimensional arrangement of the molecules.

Hydrogen Bonding Networks

Hydrogen bonds are crucial in directing the assembly of cholestane derivatives. nih.goviucr.org In this compound, the hydrazinyl group (-NH-NH-) introduces both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms). This allows for the formation of extensive intermolecular hydrogen-bonding networks. These interactions are critical for the formation of stable, ordered structures. researchgate.net The directionality and strength of these hydrogen bonds play a significant role in determining the packing of the molecules in the solid state and in solution. iucr.orgslideshare.net For instance, studies on other cholestane derivatives have shown that intermolecular hydrogen bonds, such as O-H···O, are key to forming dimeric structures and stabilizing crystal packing. mdpi.com It is plausible that the N-H···N or N-H···O (if solvent or other functional groups are present) hydrogen bonds in this compound derivatives would play a similar role in directing their self-assembly.

A series of steroidal α,β-unsaturated hydrazones have been shown to have their reactivity and behavior governed by various weak C-H hydrogen bonds. nih.gov The imidazole (B134444) moiety, present in some biologically relevant molecules, demonstrates a strong ability to participate in various non-covalent interactions, including hydrogen bonds involving its NH group. nih.gov The formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole group. nih.gov

π-π Stacking Interactions of Aromatic Moieties

The presence of the phenyl group in this compound introduces the possibility of π-π stacking interactions. These are non-covalent interactions that occur between aromatic rings. probiologists.com While often weaker than hydrogen bonds, π-π stacking can significantly contribute to the stability of supramolecular assemblies by promoting face-to-face or edge-to-face arrangements of the aromatic moieties. nih.gov The extent of π-π stacking is influenced by the electronic nature of the aromatic ring and the presence of substituents. In the case of this compound, the phenyl rings can stack upon one another, leading to the formation of columnar or lamellar structures. This type of interaction is a key driving force in the organization of many organic materials. probiologists.com

Formation of Ordered Supramolecular Architectures

The combination of specific, directional interactions (hydrogen bonding, π-π stacking) and non-specific, attractive forces (hydrophobic and van der Waals interactions) can lead to the formation of highly ordered supramolecular structures.

Self-Assembled Monolayers (SAMs)

Cholesterol and its derivatives are known to form self-assembled monolayers (SAMs) on various substrates. researchgate.net These are highly ordered molecular assemblies that form spontaneously on a surface. The formation of SAMs is driven by the interaction of a specific head group with the substrate and the intermolecular interactions between the molecular backbones. For this compound, the phenylhydrazinyl group could potentially act as the head group, interacting with a suitable substrate. The bulky cholestane tail would then align due to van der Waals and hydrophobic interactions, leading to a densely packed monolayer. The properties of such SAMs, including their thickness and surface energy, would be dictated by the orientation and packing of the constituent molecules. nih.govmdpi.com The ability to form robust SAMs is critical for applications in surface engineering and nanotechnology. nih.gov

Gelators and Liquid Crystalline Phases

Cholesterol derivatives are well-known for their ability to act as low-molecular-weight organogelators and to form liquid crystalline phases. nih.govresearchgate.net Gelators function by self-assembling into a three-dimensional network that immobilizes the solvent, while liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. mdpi.com

Host-Guest Chemistry with Cholestane Hydrazinyl Scaffolds

The integration of hydrazinyl moieties onto the cholestane framework introduces a versatile functional group capable of participating in a variety of non-covalent interactions, making these derivatives promising candidates for host-guest chemistry. The cholestane unit itself provides a bulky, hydrophobic scaffold, while the phenylhydrazinyl group offers sites for hydrogen bonding, π-π stacking, and coordination with metal ions. Although specific research on the host-guest chemistry of this compound is not extensively documented, the principles can be inferred from the behavior of other steroidal and supramolecular systems.

The hydrophobic cholestane backbone can be encapsulated within the cavities of macrocyclic hosts such as cyclodextrins (CDs) or cyclophanes in aqueous environments. The size of the macrocycle's cavity would be a critical determinant for stable inclusion complex formation. For instance, β-cyclodextrin and γ-cyclodextrin, with their larger cavities, are more likely to accommodate the steroidal framework compared to α-cyclodextrin. The phenylhydrazinyl group, depending on its orientation, could remain at the portal of the macrocycle, available for further interactions, or be co-encapsulated. The formation of such host-guest complexes can significantly alter the physicochemical properties of the cholestane derivative, such as its solubility and reactivity.

Conversely, cholestane hydrazinyl derivatives can themselves act as hosts for smaller guest molecules. The phenyl ring of the hydrazinyl group, coupled with the steroidal scaffold, can create a hydrophobic pocket capable of binding small organic molecules through van der Waals forces and hydrophobic interactions. Furthermore, the nitrogen atoms of the hydrazinyl moiety can act as hydrogen bond acceptors, enabling the recognition of complementary guest molecules that are hydrogen bond donors.

In a broader context, the principles of host-guest chemistry are foundational to the development of drug delivery systems and molecular sensors. For example, cucurbit[n]urils (CBs) are another class of macrocyclic hosts known to form stable inclusion complexes with hydrophobic guest molecules, and could potentially encapsulate cholestane derivatives. researchgate.net The encapsulation within a host molecule can protect a guest from degradation, control its release, and enhance its bioavailability. researchgate.net The interaction between hosts like cyclophanes and aromatic guests has been shown to modulate the photophysical properties of the system, a principle that could be extended to cholestane hydrazinyl derivatives bearing appropriate chromophores. rsc.org

The following table summarizes potential host-guest pairings involving cholestane hydrazinyl scaffolds, based on the principles of supramolecular chemistry.

Host MoleculePotential Guest Molecule/MoietyPrimary Driving InteractionsPotential Applications
β-CyclodextrinCholestane scaffoldHydrophobic interactionsEnhanced solubility, controlled release
γ-CyclodextrinCholestane scaffoldHydrophobic interactionsEnhanced solubility, controlled release
Calix[n]arenesPhenylhydrazinyl moietyπ-π stacking, hydrophobic interactionsMolecular recognition, sensing
This compound Small aromatic moleculesπ-π stacking, van der Waals forcesExtraction, separation
This compound Molecules with hydrogen bond donor groupsHydrogen bondingMolecular sensing

Sensing and Recognition Applications in Supramolecular Systems

The structural features of this compound make it and related derivatives intriguing candidates for the development of chemical sensors. The hydrazone linkage (-C=N-NH-) is known to be responsive to changes in its chemical environment, and the cholestane scaffold provides a platform for organizing recognition events. The combination of the steroidal unit with a signaling group, often a fluorophore or chromophore, is a common strategy in the design of chemosensors.

While direct studies on the sensing applications of this compound are limited, research on other functionalized cholesterol and steroidal derivatives provides a strong basis for their potential in this area. For instance, a fluorescent derivative of cholesterol has been successfully synthesized and employed for the detection of mercury ions (Hg²⁺) and organophosphorus pesticides. rsc.org This sensor operates on a "turn-off" mechanism for Hg²⁺, where the fluorescence is quenched upon complexation, and a "turn-on" mechanism for pesticides. rsc.org The formation of a 1:1 complex between the cholesterol derivative and Hg²⁺ was observed, with a low detection limit of approximately 0.08 μM. rsc.org

The hydrazinyl moiety in cholestane derivatives can act as a binding site for various analytes, including metal ions and anions. The lone pair of electrons on the nitrogen atoms can coordinate with metal cations, leading to a change in the electronic properties of the molecule. If the phenylhydrazinyl group is part of a larger conjugated system, this binding event can result in a detectable optical or electrochemical signal. Chalcone-based derivatives, which share structural similarities in terms of having a conjugated system, have been extensively studied as chemosensors for ions. rsc.org

The self-assembly properties of cholestane derivatives can also be harnessed for sensing applications. The formation of gels or liquid crystals from these molecules can be influenced by the presence of specific analytes. A guest molecule could either promote or disrupt the self-assembled structure, leading to a macroscopic change that can be observed visually or with analytical techniques. For example, low molecular weight gelators based on cholesterol have been explored for their anion-sensing capabilities. nih.gov

The table below presents the detection limits of a fluorescent cholesterol derivative for various analytes, illustrating the potential sensitivity of sensors based on the cholestane scaffold. rsc.org

AnalyteDetection Limit (in solution)
Hg²⁺~0.08 µM
Dichlorvos (DDVP)0.015 µg/mL
Glyphosate0.018 µg/mL
Chlorpyrifos0.087 µg/mL
Diazinon0.098 µg/mL
Phoxim0.113 µg/mL

The development of such sensors holds promise for applications in environmental monitoring, food safety, and clinical diagnostics. rsc.org The versatility of the cholestane hydrazinyl scaffold allows for the tuning of its properties through synthetic modifications, enabling the design of selective and sensitive sensors for a wide range of target molecules.

Applications in Materials Science

Opto-electronic Materials

Research into opto-electronic materials often involves organic molecules with specific electronic and photophysical properties. While derivatives of both cholestane (B1235564) and phenylhydrazine (B124118) have been explored in various contexts, no literature specifically links 3-(2-Phenylhydrazinyl)cholestane to applications in opto-electronic materials.

Light Emitting Diodes (LEDs)

There are no available studies or data detailing the use or performance of this compound as a component in organic light-emitting diodes (OLEDs), either as an emissive material, host, or charge-transporting agent.

Dye-Sensitized Solar Cells (DSSCs)

The core components of DSSCs are a semiconductor, a sensitizing dye, and an electrolyte. While some organic dyes for DSSCs are based on hydrazone or phenylhydrazine structures, there is no research available that evaluates this compound as a sensitizer or any other component in a dye-sensitized solar cell. sumdu.edu.ua

Chiral Materials for Advanced Optics

The inherent chirality of the cholestane backbone makes its derivatives candidates for chiral materials. However, the specific properties and applications of this compound in advanced optics have not been documented.

Chiroptical Switching Devices

Chiroptical switches are molecules that can reversibly change their chiral optical properties (like circular dichroism) in response to an external stimulus, such as light. There is no published research on the synthesis or evaluation of this compound for use in chiroptical switching devices.

Chiral Liquid Crystals

Cholesterol and its derivatives are well-known for their ability to form or induce cholesteric (chiral nematic) liquid crystal phases. nih.govbeilstein-journals.org These materials are used in applications ranging from displays to sensors. Despite the structural suitability of the cholestane moiety, no studies could be found that describe the liquid crystalline properties of this compound or its use as a chiral dopant to induce helicity in a nematic host. arxiv.org

Polymer Chemistry and Polymer Initiators Incorporating Cholestane Hydrazinyl Units

Cholesterol-containing polymers are a significant area of research, with applications in biomaterials and drug delivery. nih.gov These polymers can be synthesized using cholesterol-derived monomers or initiators. However, there is no specific information available on the use of this compound in polymer chemistry, either as a monomer or as a polymer initiator. The potential for the hydrazinyl unit to act as an initiator has not been explored for this specific compound in the available literature.

Corrosion Inhibitors and Protective Coatings

The integrity of metals is under constant threat from corrosion, an electrochemical process that leads to significant material degradation. The development of effective corrosion inhibitors is a critical area of research, with a growing emphasis on organic compounds that can form protective films on metal surfaces. Cholestane derivatives, including this compound, are being explored for this purpose due to their unique structural features.

The large surface area of the cholestane backbone facilitates efficient coverage of the metal surface, while the phenylhydrazinyl group, rich in heteroatoms (nitrogen) and π-electrons from the aromatic ring, provides active sites for adsorption. This adsorption blocks the active corrosion sites and creates a barrier against corrosive agents.

Detailed Research Findings:

While specific studies on this compound are limited, extensive research on hydrazone derivatives as corrosion inhibitors for mild steel in acidic environments provides a strong basis for its potential efficacy. These studies consistently show that hydrazone compounds exhibit high inhibition efficiencies that increase with concentration.

The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface. This process is generally found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. The negative values of the standard Gibbs free energy of adsorption (ΔG°ads) calculated in these studies indicate a spontaneous adsorption process.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that hydrazone derivatives typically function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. EIS data often show an increase in charge transfer resistance and a decrease in double-layer capacitance upon the addition of the inhibitor, confirming the formation of a protective film at the metal-solution interface.

Inhibitor Type Metal Corrosive Medium Maximum Inhibition Efficiency (%) Adsorption Isotherm Inhibitor Type
Hydrazone DerivativesMild Steel1 M HCl> 95LangmuirMixed-Type
Fatty Hydrazide DerivativesMild SteelAcidic Media> 95LangmuirMixed-Type
Naproxen-Based HydrazonesMild Steel1.0 M HCl95.37LangmuirMixed-Type

Chemical Sensing and Chemodosimeters Based on Cholestane Hydrazinyl Derivatives

The detection of specific chemical species is crucial in various fields, including environmental monitoring, industrial process control, and medical diagnostics. Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as a change in color (colorimetric) or fluorescence. The hydrazone functional group (-C=N-NH-) is a well-established platform for the development of chemosensors due to its ability to coordinate with metal ions.

Cholestane hydrazinyl derivatives, such as this compound, are promising candidates for the development of novel chemosensors. The cholestane moiety can provide a specific and rigid framework, potentially influencing the selectivity and sensitivity of the sensor. The phenylhydrazinyl group acts as the binding site for the target analyte, and its interaction can trigger a detectable optical response.

Detailed Research Findings:

Research into hydrazone-based chemosensors has demonstrated their effectiveness in detecting a wide range of metal ions. The sensing mechanism typically involves the formation of a stable complex between the hydrazone and the metal ion. This complexation alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum.

For instance, a naphthoimidazolium-cholesterol derivative has been successfully developed as a fluorescent chemosensor for the chiral recognition of carboxylates. This demonstrates that the cholesterol scaffold can be effectively utilized in the design of sophisticated sensing molecules. The rigid steroidal structure can create a specific chiral environment around the binding site, enabling the sensor to differentiate between enantiomers.

The design of these chemosensors often involves integrating the hydrazone binding site with a fluorophore or chromophore. Upon binding with a metal ion, processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be modulated, resulting in a "turn-on" or "turn-off" fluorescent response or a distinct color change. The selectivity of these sensors can be tuned by modifying the structure of the hydrazone and the nature of the attached signaling unit.

Sensor Type Analyte Sensing Mechanism Observable Change
Hydrazone-Based ChemosensorsMetal Ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺)ComplexationColorimetric or Fluorescent
Naphthoimidazolium-Cholesterol DerivativeChiral CarboxylatesHost-Guest InteractionRatiometric Fluorescence
Steroidal Hydrazones (potential)Various AnalytesCoordination/BindingOptical or Electrochemical Signal

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advances

While direct research on 3-(2-phenylhydrazinyl)cholestane is sparse, its synthesis and characterization can be confidently predicted based on well-established chemical principles and recent methodological advancements in steroid chemistry.

The primary synthetic route to this compound would involve the condensation reaction between 3-cholestanone and phenylhydrazine (B124118). scirp.orgaustinpublishinggroup.combeilstein-journals.org This is a standard method for forming hydrazones from ketones. jk-sci.com Modern synthetic methodologies could significantly enhance this process; for instance, microwave-assisted synthesis and the use of solid-state methods have been shown to improve yields and reduce reaction times for other cholestane (B1235564) derivatives. nih.govmdpi.com

Characterization of the resulting compound would rely on a suite of advanced spectroscopic techniques.

NMR Spectroscopy : Full structural elucidation would be achieved using one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC). researchgate.netmdpi.com These techniques are crucial for assigning the complex proton and carbon signals inherent to the cholestane skeleton. researchgate.netspectrabase.com

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition. mdpi.com The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) can also provide valuable structural information about the cholestane framework. nih.govwikipedia.org

X-ray Crystallography : Should a suitable crystal be obtained, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure, confirming the stereochemistry and conformation. mdpi.com

These established methods, drawn from extensive research on related cholestane and hydrazone compounds, provide a clear and reliable framework for the synthesis and comprehensive characterization of this compound.

Current Challenges and Limitations in Cholestane Hydrazinyl Chemistry

The foremost challenge in the chemistry of this compound is the current lack of specific investigation. The absence of dedicated literature means that its reactivity, stability, and physical properties are yet to be empirically determined. Researchers must therefore rely on extrapolation from known cholestane and phenylhydrazone chemistry, which presents several potential hurdles.

A significant challenge in steroidal chemistry is achieving high selectivity. The cholestane skeleton is a large, sterically hindered framework, which can impede the reactivity of functional groups attached to it. Reactions involving the phenylhydrazinyl moiety might require harsh conditions, which could lead to undesired side reactions or decomposition of the steroidal backbone.

Furthermore, the stereochemistry of the cholestane core is complex, with multiple chiral centers. wikipedia.org Any chemical transformation must be carefully designed to control or, at a minimum, fully characterize the stereochemical outcome. The formation of diastereomeric products is a common challenge that can complicate purification and analysis.

The stability of the hydrazone linkage itself can also be a limitation. Hydrazones can be susceptible to hydrolysis back to the parent ketone and hydrazine (B178648), particularly under acidic conditions that might be required for subsequent reactions. This necessitates careful selection of reaction conditions to ensure the integrity of the molecule throughout a synthetic sequence.

Emerging Research Directions and Interdisciplinary Opportunities

The true potential of this compound lies in its use as a versatile intermediate for synthesizing novel and complex molecules, creating opportunities at the intersection of organic synthesis, medicinal chemistry, and computational science.

Synthesis of Novel Heterocyclic Systems: The phenylhydrazinyl group is a key precursor for one of the most important reactions in heterocyclic chemistry: the Fischer indole (B1671886) synthesis. taylorandfrancis.comwikipedia.orgrsc.org By reacting this compound with an appropriate acid catalyst, it is possible to construct a novel indole ring fused to the A-ring of the cholestane skeleton. jk-sci.com This would generate a new class of steroidal alkaloids, which are known to possess a wide range of biological activities. rsc.orgresearchgate.net

Beyond indoles, the hydrazinyl moiety is a gateway to other important heterocyclic systems.

Pyrazolines : Reaction with suitable reagents could lead to the formation of cholestane-fused pyrazolines, a class of compounds recognized for their diverse pharmacological properties, including anticancer and antimicrobial activities. nih.gov

Triazines : Cyclization reactions can also be designed to produce triazino-cholestane derivatives, further expanding the library of accessible steroidal heterocycles. chempap.orgresearchgate.net

Interdisciplinary Opportunities in Medicinal Chemistry: The fusion of a cholestane unit with bioactive heterocyclic scaffolds like indoles or pyrazolines presents significant interdisciplinary opportunities. Cholesterol derivatives are integral to biological systems and are explored for use in drug delivery. nih.gov The resulting hybrid molecules could be investigated for a range of therapeutic applications, leveraging the biological roles of both the steroid and the attached heterocycle. nih.govresearchgate.netresearchgate.net This creates a fertile ground for collaboration between synthetic chemists and pharmacologists.

Computational Chemistry: Modern computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to guide and accelerate research in this area. nih.gov DFT calculations can be used to:

Predict the most likely reaction pathways and transition states for reactions like the Fischer indole synthesis, helping to optimize reaction conditions. nih.gov

Analyze the conformational preferences of the flexible phenylhydrazinyl group relative to the rigid steroid core.

Calculate theoretical spectroscopic data (NMR, IR) to aid in the characterization of new, complex products. mdpi.comresearchgate.netmdpi.com

Potential for Novel Chemical Technologies and Methodologies

The unique structural features of this compound may necessitate the development and application of novel chemical technologies to unlock its full synthetic potential.

Advanced Catalysis: The steric hindrance of the cholestane framework poses a challenge for many standard reactions. A key area for development is in catalysis. For example, the Buchwald modification of the Fischer indole synthesis, which uses a palladium catalyst, could provide a milder and more efficient route to cholestane-fused indoles compared to traditional strong acid catalysis. jk-sci.comwikipedia.org The development of bespoke catalysts, such as specifically designed Lewis acids or nanoparticles, could be crucial for achieving high yields and selectivity in reactions involving this substrate. nih.gov

Flow Chemistry: The synthesis and subsequent transformation of hydrazones can present safety and scalability challenges. Flow chemistry offers a promising technological solution. By performing reactions in a continuous flow reactor, chemists can achieve precise control over reaction parameters (temperature, pressure, residence time), improve reaction safety, and facilitate easier scale-up. This methodology would be particularly advantageous for multistep syntheses starting from this compound.

In Silico Libraries for Accelerated Discovery: A forward-thinking approach would be to combine synthesis with computational chemistry to create in silico libraries of potential products. Using quantum chemical methods, the properties and spectroscopic signatures of a wide range of virtual derivatives of this compound could be calculated. nih.gov This "standards-free" approach could help prioritize synthetic targets with the most promising predicted properties, significantly accelerating the discovery of new molecules with desired functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.